(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
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Description
(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Biological Activity
(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article reviews available literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
The compound has the following characteristics:
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 315.39 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole and furan derivatives. Key steps include:
- Formation of the thiazole ring.
- Introduction of the cyano group.
- Coupling with the furan moiety.
Common reagents used in these reactions include thionyl chloride and various catalysts to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole moiety has been shown to enhance cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of less than 10 µM against A549 human lung adenocarcinoma cells, indicating strong anticancer activity .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of compounds containing thiazole rings. The presence of the furan and cyano groups may contribute to enhanced activity against bacterial strains:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed moderate sensitivity with an MIC of 100 µg/mL .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors that are crucial for cancer cell proliferation.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways .
Study 1: Anticancer Efficacy in vitro
In a controlled study, this compound was tested against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | <10 | Apoptosis induction |
MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
HeLa (Cervical Cancer) | 12 | Enzyme inhibition |
This study confirmed the compound's potential as an anticancer agent through its ability to induce apoptosis and inhibit cell proliferation .
Study 2: Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial efficacy against various pathogens:
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 50 | Significant inhibition |
Escherichia coli | 100 | Moderate sensitivity |
These findings suggest that the compound possesses notable antimicrobial properties, which could be further explored for therapeutic applications in infectious diseases .
Properties
IUPAC Name |
(Z)-2-cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-14-11(2)22-15(19-14)6-7-18-16(20)12(10-17)9-13-5-4-8-21-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,20)/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHLNIBJTGQUAJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)CCNC(=O)C(=CC2=CC=CO2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=N1)CCNC(=O)/C(=C\C2=CC=CO2)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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